molecular formula C10H10N2O2 B15325923 2-(6-Amino-1h-indol-1-yl)acetic acid

2-(6-Amino-1h-indol-1-yl)acetic acid

Cat. No.: B15325923
M. Wt: 190.20 g/mol
InChI Key: PEYBHYQSQNGVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Amino-1h-indol-1-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system substituted with an amino group at the 6-position and an acetic acid moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-1h-indol-1-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, is common in the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-1h-indol-1-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(6-Amino-1h-indol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(6-Amino-1h-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-1h-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6-position and acetic acid moiety at the 1-position make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(6-aminoindol-1-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6,11H2,(H,13,14)

InChI Key

PEYBHYQSQNGVOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.